molecular formula I- B1215384 Iodide ion I-123 CAS No. 69239-56-1

Iodide ion I-123

Cat. No.: B1215384
CAS No.: 69239-56-1
M. Wt: 122.90559 g/mol
InChI Key: XMBWDFGMSWQBCA-AHCXROLUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodide I-123 is typically produced through a nuclear reaction involving the bombardment of xenon-124 with protons, resulting in the formation of iodine-123 . The primary reaction is:

124Xe(p,2n)123Cs123Xe123I^{124}Xe(p,2n)^{123}Cs \rightarrow ^{123}Xe \rightarrow ^{123}I 124Xe(p,2n)123Cs→123Xe→123I

The iodine-123 is then chemically processed to form sodium iodide I-123, which is the form used in medical applications .

Industrial Production Methods: Industrial production of iodide I-123 involves the use of cyclotrons to irradiate xenon gas targets. The resulting iodine-123 is then extracted and purified to meet the required radiochemical purity standards . The final product is often supplied in the form of sodium iodide I-123 capsules for oral administration .

Comparison with Similar Compounds

  • Iodine-131
  • Iodine-124
  • Iodine-125

Properties

Key on ui mechanism of action

Sodium Iodide I-123 is a radioactive isotope of iodine used in nuclear medicine for the diagnostic study of thyroid disease. Following oral administration, I-123 is absorbed through the gastrointestinal tract and is taken up by the thyroid gland. After incorporation, a gamma camera is used to detect the decay by electron capture to tellurium-123. Iodine is commonly used in thyroid function diagnostic tests as this gland normally absorbs iodine through the diet for formation of the thyroid hormones triiodothyronine (T3) and its prohormone, thyroxine (T4).

CAS No.

69239-56-1

Molecular Formula

I-

Molecular Weight

122.90559 g/mol

IUPAC Name

iodine-123(1-)

InChI

InChI=1S/HI/h1H/p-1/i1-4

InChI Key

XMBWDFGMSWQBCA-AHCXROLUSA-M

SMILES

[I-]

Isomeric SMILES

[123I-]

Canonical SMILES

[I-]

Key on ui other cas no.

69239-56-1

Synonyms

123I radioisotope
I-123 radioisotope
Iodine-123

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To neat (2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide (2.0 g, 5.09 mmol) was added methyl iodide (10 ml, 161 mmol). The solution was allowed to stir for 48 hours. Methyl iodide was then removed under vacuum to yield (2R)-N-(4-chlorophenyl)-5-methyl-2-[(phenylmethoxy)carbonylamino]-5-thiahexanamide, iodide.
Name
(2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a second set of experiments, glucose oxidase (D-glucose:oxygen 1-oxidoreductase; EC 1.1.3.4) (1 mg/ml) and horseradish peroxidase (donor:hydrogen-peroxide oxidoreductase; EC 1.11.1.7) (0.5 mg/ml) made up in 10 mM sodium phosphate buffer, 150 mM NaCl, pH 7.4, was loaded into the inner reservoir of the mechanical device. The device ring was closed and rinsed under distilled water. The device was then placed in a beaker containing approximately 20 ml 150 mM potassium iodide and 100 mg/ml glucose made up in distilled water. No formation of elemental iodine, evident by the appearance of the yellow triiodide complex, occurred in the external medium even after leaving the ring submerged in the solution over a period of approximately 8 hours. At the end of the experiment, the ring was squeezed about its outer circumference to distort its shape into an ellipsoid. This latter operation triggered the appearance of triiodide in the external medium (verified as elemental iodine by chloroform extraction and identification of its characteristic violet color in chloroform), indicating that egress of glucose oxidase and horseradish peroxidase had occurred as a result of distortion of the ring, presenting the enzymes formerly contained within the inner reservoir to the substrates in the external medium. This allows for elemental iodine to be formed via oxidation of glucose and subsequent peroxidation of iodide in the external medium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triiodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

To the heat gun dried flask under nitrogen was added 7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione (700 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL) followed by (S)-4-tert-butyl 1-(4-methoxybenzyl) 2-(((Z)-(1-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-(((5R,6R,7R)-3-(iodomethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-5-oxido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)amino)-2-oxoethylidene)amino)oxy)succinate (Example 1h) (1828 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL). Mixture was heated at 40° C. for 3 h. Cooled and stored in fridge overnight. The mixture was cooled to −40° C. and N,N-dimethylformamide (DMF) (10 mL) was added followed by phosphorus tribromide (0.332 mL, 3.52 mmol) dropwise over 10 min. Stirred at −40° C. for 30 min. Poured into the cooled solution of 5% sodium chloride. The resulting solid was filtered and dried to give crude 1-(((6R,7R)-7-((Z)-2-((((S)-4-(tert-butoxy)-1-((4-methoxybenzyl)oxy)-1,4-dioxobutan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-2-(((4-methoxybenzyl)oxy)carbonyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-(7-((4-methoxybenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)pyrrolidin-1-ium, Iodide (2.6 g, 1.832 mmol, 104% yield). LCMS: (M+H)+: 1420.8

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.